
GlucaGen
Overview
Description
Glucagon hydrochloride is a peptide hormone used primarily in the treatment of severe hypoglycemia. It is a 29-amino acid hormone that raises blood sugar levels by stimulating glycogenolysis and gluconeogenesis in the liver . It is also used as a diagnostic aid in radiologic exams to temporarily inhibit the movement of the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucagon hydrochloride is synthesized through recombinant DNA technology. The gene encoding glucagon is inserted into a bacterial or yeast host, which then produces the hormone. The hormone is then purified and converted into its hydrochloride salt form for stability and solubility .
Industrial Production Methods: Industrial production involves large-scale fermentation processes using genetically modified microorganisms. The fermentation broth is then subjected to several purification steps, including chromatography and crystallization, to obtain pure glucagon hydrochloride .
Chemical Reactions Analysis
Types of Reactions: Glucagon hydrochloride primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to its peptide nature .
Common Reagents and Conditions:
Peptide Bond Formation: This involves reagents like carbodiimides and conditions such as mild temperatures and neutral pH.
Hydrolysis: Acidic or basic conditions can hydrolyze peptide bonds, breaking down the hormone into its constituent amino acids.
Major Products: The major products of hydrolysis are the individual amino acids that make up glucagon .
Scientific Research Applications
Scientific Research Applications of Glucagon
Glucagon, identified as an 'anti-hypoglycemic hormone', is known for raising blood glucose levels by promoting glucose release and production from the liver when blood glucose levels are diminished . Recent studies have revealed glucagon's involvement in both glucose and amino acid metabolism, with its secretion intricately regulated by various mechanisms .
Glucagon and Glucose Metabolism
Glucagon's primary role is to counter hypoglycemia by stimulating glucose production in the liver . Research has focused on glucagon's hyperglycemic effects, identifying its receptors and elucidating the mechanisms of glucose output and gluconeogenesis in liver hepatocytes .
Glucagon and Amino Acid Metabolism
Recent findings indicate that glucagon promotes amino acid metabolism in the liver . Amino acids can also stimulate the proliferation of α-cells, which produce and secrete glucagon, demonstrating a functional interaction between amino acids and glucagon .
Clinical Evaluation of Glucagon
Clinical research on glucagon has been advancing with the development of more reliable clinical assays . Traditional methods like radioimmunoassay (RIA) have limitations due to cross-reactivity with proglucagon-derived products . A dual-antibody-linked immunosorbent assay (ELISA) system has been developed to improve measurement accuracy . This ELISA system reconfirmed glucagon hypersecretion under hyperglycemia during oral glucose tolerance tests in patients with type 2 diabetes .
Glucagon Therapy for Hypoglycemia
Glucagon is used as a rescue treatment for severe hypoglycemia . A ready-to-use glucagon autoinjector (GAI) has been found to be non-inferior to a glucagon emergency kit (GEK) for successful plasma glucose recovery within 30 minutes, with a similar tolerability profile in adults with type 1 diabetes . Studies showed that GAI supports prompt and reliable administration of glucagon for treating severe hypoglycemia .
Glucagon in Diabetes Treatment
Glucagon is being re-evaluated as an important target for incretin therapy . Research indicates that abnormal glucagon secretion dynamics resemble the clinical state of type 2 diabetes .
Glucagon and Closed-Loop Systems
Automated glucagon and insulin delivery systems have been developed to reduce hypoglycemia . Studies have shown that automated glucagon plus insulin delivery significantly reduced the time spent in the hypoglycemic range compared to placebo plus insulin . High-gain glucagon delivery also reduced the frequency of hypoglycemic events and the need for carbohydrate treatment .
Glucagen™ Production
This compound is a product produced by Novo Nordisk using an engineered S. cerevisiae strain .
Clinical Trial Results
Clinical trials have demonstrated the effectiveness of glucagon therapy in raising plasma glucose levels .
Ready-to-Use Liquid Glucagon Injection (GAI) vs. Glucagon Emergency Kit (GEK)
Feature | GAI | GEK |
---|---|---|
Plasma Glucose Recovery | Non-inferior to GEK within 30 minutes | Non-inferior to GAI within 30 minutes |
Tolerability | Similar to GEK | Similar to GAI |
Time to Plasma Glucose >70 mg/dL | 13.8 ± 5.6 min | 10.0 ± 3.6 min |
Preparation/Administration Time | 27.3 ± 19.7 s | 97.2 ± 45.1 s |
Treatment Efficacy | 98.7% | 100% |
Intranasal Glucagon vs. Glucagon Injection
Feature | Intranasal Glucagon | Glucagon Injection |
---|---|---|
Treatment Success | 98.8% | 100% |
Mechanism of Action
Glucagon hydrochloride exerts its effects by binding to the glucagon receptor, a G-protein coupled receptor on the surface of liver cells. This binding activates adenylate cyclase, increasing intracellular cyclic AMP levels. Cyclic AMP activates protein kinase A, which in turn phosphorylates enzymes involved in glycogenolysis and gluconeogenesis, leading to increased blood glucose levels .
Comparison with Similar Compounds
Glucagon-like peptide-1 (GLP-1): Shares a common precursor with glucagon and has similar but distinct physiological effects.
Insulin: Opposes the action of glucagon by lowering blood glucose levels.
Epinephrine: Also raises blood glucose levels but through different mechanisms
Uniqueness: Glucagon hydrochloride is unique in its specific role in raising blood glucose levels through glycogenolysis and gluconeogenesis. Unlike insulin, which lowers blood glucose, or epinephrine, which has broader physiological effects, glucagon’s primary function is to counteract hypoglycemia .
Q & A
Basic Research Questions
Q. How to design experiments to validate GlucaGen’s molecular mechanisms in glucose homeostasis?
- Methodology: Use a combination of in vitro (e.g., pancreatic β-cell lines) and in vivo models (e.g., diabetic rodent models) to isolate this compound’s effects on insulin secretion and glucose uptake. Incorporate dose-response studies and genetic knockout models to confirm specificity. Ensure reproducibility by adhering to standardized protocols for sample preparation and data collection, as outlined in experimental design guidelines . The GLUCOGEN project (France’s genomic initiative) provides a framework for longitudinal cohort studies and data standardization in metabolic research .
Q. What statistical approaches are recommended for resolving contradictory results in this compound’s efficacy across preclinical models?
- Methodology: Apply meta-analysis to harmonize data from heterogeneous models (e.g., differences in species, dosing regimens). Use multivariate regression to account for confounding variables such as age, diet, and genetic background. Transparently report effect sizes and confidence intervals to contextualize discrepancies, following best practices for data contradiction analysis .
Q. How to select appropriate biomarkers for assessing this compound’s pharmacokinetic and pharmacodynamic profiles?
- Methodology: Prioritize biomarkers validated in peer-reviewed studies (e.g., HbA1c for glycemic control, C-peptide for insulin secretion). Cross-validate findings using mass spectrometry or ELISA to ensure accuracy. Reference the ClinGen variant curation process for criteria to evaluate biomarker reliability .
Advanced Research Questions
Q. What strategies address ethical challenges in human trials involving this compound, particularly informed consent for vulnerable populations (e.g., pediatric diabetes patients)?
- Methodology: Implement tiered consent protocols with age-adaptive documentation and guardian involvement. Adhere to ethical guidelines for human subject research, including IRB approvals and data anonymization, as emphasized in academic integrity frameworks . Monitor trial participation demographics to ensure equitable representation.
Q. How to integrate multi-omics data (genomic, proteomic, metabolomic) to elucidate this compound’s off-target effects?
- Methodology: Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify networks perturbed by this compound. Leverage machine learning tools like BERT-based models for literature mining to correlate omics findings with existing knowledge . The GLUCOGEN project’s Central Analyser of Data (CAD) offers a template for large-scale genomic data integration .
Q. What experimental controls are critical for minimizing bias in this compound’s preclinical safety assessments?
- Methodology: Include sham-operated controls in surgical models and vehicle controls in pharmacological studies. Blind experimenters to treatment groups during data collection. Validate findings using orthogonal methods (e.g., histopathology alongside biochemical assays), as recommended in reproducibility guidelines .
Q. Methodological Frameworks
Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating this compound-related hypotheses?
- Methodology:
- Feasible : Align study scope with available resources (e.g., access to transgenic models).
- Novel : Use tools like Google Scholar’s advanced search to identify underexplored pathways (e.g., "this compound AND mitochondrial dysfunction") .
- Ethical : Consult institutional review boards early in experimental design .
- Framework derived from research question optimization principles .
Q. How to optimize literature reviews for this compound research using systematic search strategies?
- Methodology: Combine Boolean operators (e.g., "this compound AND (diabetes OR hypoglycemia)") with PubMed/Google Scholar filters (e.g., publication date, study type). Use citation chaining to trace foundational studies. Avoid bias by including negative-result papers, as highlighted in academic search guidelines .
Q. Data Validation and Reporting
Q. What steps ensure reproducibility in this compound’s in vivo metabolic studies?
- Methodology:
- Pre-register protocols on platforms like Open Science Framework.
- Share raw data and code publicly, following FAIR principles.
- Replicate key findings in independent labs, a practice emphasized in the AGGA dataset’s integrity standards .
Q. How to resolve conflicts between this compound’s mechanistic findings and clinical trial outcomes?
Properties
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C153H225N43O49S.ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);1H/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGLLHCSSVJTAN-YYICOITRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C153H226ClN43O49S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3519.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19179-82-9, 28270-04-4 | |
Record name | Glucagon hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucagon hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028270044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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